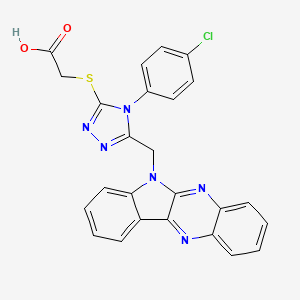
Thiourea, bis(1-methyl-2-pyrrolidinylidene)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiourea, bis(1-methyl-2-pyrrolidinylidene)- is an organosulfur compound with a unique structure that includes two pyrrolidinylidene groups attached to a central thiourea moiety. This compound is of significant interest due to its diverse applications in various fields, including organic synthesis, pharmaceuticals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of thiourea, bis(1-methyl-2-pyrrolidinylidene)- typically involves the reaction of thiourea with 1-methyl-2-pyrrolidinylidene derivatives under controlled conditions. One common method includes the use of a base catalyst to facilitate the reaction, resulting in the formation of the desired compound. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
On an industrial scale, the production of thiourea, bis(1-methyl-2-pyrrolidinylidene)- involves similar synthetic routes but with optimized conditions to enhance yield and purity. Large-scale reactors and continuous flow systems are often employed to ensure consistent production. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity products suitable for various applications.
化学反応の分析
Types of Reactions
Thiourea, bis(1-methyl-2-pyrrolidinylidene)- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols and other reduced sulfur species.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidinylidene groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under mild conditions to prevent decomposition of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides and sulfones, while reduction reactions can produce thiols.
科学的研究の応用
Thiourea, bis(1-methyl-2-pyrrolidinylidene)- has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including the formation of heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research has explored its use in developing new pharmaceuticals, particularly for its potential anticancer and anti-inflammatory effects.
Industry: It is utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of thiourea, bis(1-methyl-2-pyrrolidinylidene)- involves its interaction with various molecular targets. The compound can form hydrogen bonds and coordinate with metal ions, which can influence its reactivity and biological activity. In biological systems, it may interact with enzymes and proteins, affecting their function and leading to various therapeutic effects.
類似化合物との比較
Similar Compounds
Thiourea: A simpler analog with a similar sulfur-containing structure.
N,N’-bis(1-methyl-2-pyrrolidinylidene)urea: A related compound where the sulfur atom is replaced by an oxygen atom.
1,3-Bis(2,6-dimethylphenyl)thiourea: Another thiourea derivative with different substituents.
Uniqueness
Thiourea, bis(1-methyl-2-pyrrolidinylidene)- is unique due to the presence of two pyrrolidinylidene groups, which confer distinct chemical and biological properties
特性
CAS番号 |
126826-78-6 |
|---|---|
分子式 |
C11H18N4S |
分子量 |
238.36 g/mol |
IUPAC名 |
1',7-dimethylspiro[3,4a,5,6-tetrahydropyrrolo[2,3-d]pyrimidine-4,2'-pyrrolidine]-2-thione |
InChI |
InChI=1S/C11H18N4S/c1-14-7-4-8-9(14)12-10(16)13-11(8)5-3-6-15(11)2/h8H,3-7H2,1-2H3,(H,13,16) |
InChIキー |
NCBUHRJRBXZJBD-UHFFFAOYSA-N |
正規SMILES |
CN1CCC2C1=NC(=S)NC23CCCN3C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


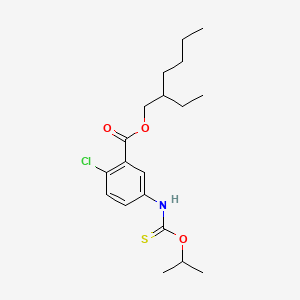
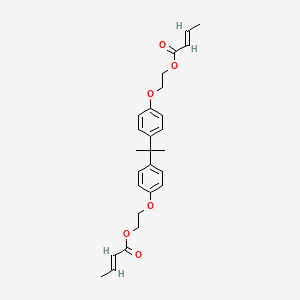
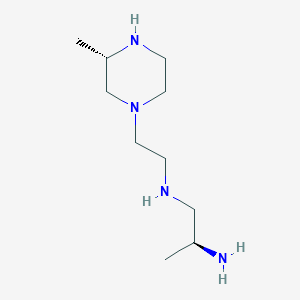
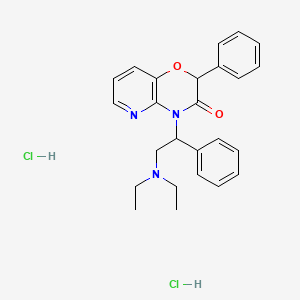
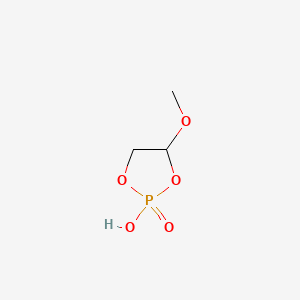
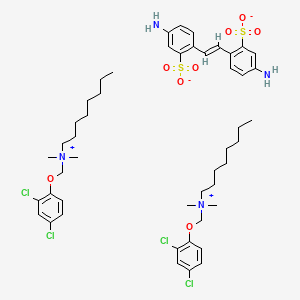

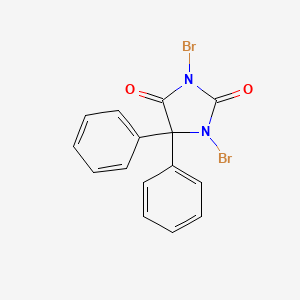
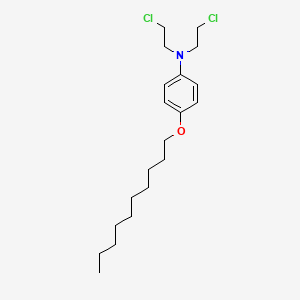

![1-[(Hydroxymethyl)amino]propan-2-OL](/img/structure/B15181650.png)
